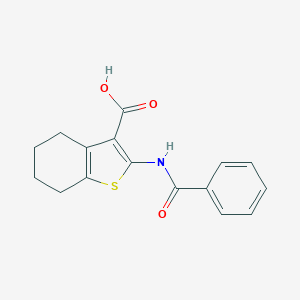

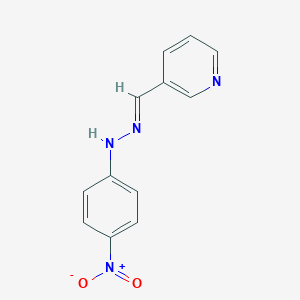

2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole

Descripción general

Descripción

The compound “2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring with two non-adjacent nitrogen atoms . The presence of a fluorophenyl group suggests that it may have unique properties due to the electronegativity of fluorine .

Synthesis Analysis

While the specific synthesis process for “2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole” is not available, similar compounds have been synthesized using various methods . For instance, a new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, has been synthesized following a 'green protocol’ .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . These studies often involve quantum chemical calculations, including a torsional potential energy surface, energies of the fully optimized geometries in the S0 state, and harmonic Raman spectra .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using various local as well as global molecular descriptors . These studies often involve the use of theoretical calculations to understand the equilibrium geometry of the molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, 2-(4-Fluorophenyl)benzoxazole has a molecular weight of 213.207 Da and is solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación

Antiarthritic and Analgesic Activity : A derivative, 4,5-bis(4-fluorophenyl)-2-[(1,1,2,2-tetrafluoroethyl)-sulfonyl]-1H-imidazole, exhibited significant antiarthritic and analgesic properties in rats, showing potential as an antiarthritic drug (Sharpe et al., 1985).

Protein Interaction Studies : The interaction of 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro [9,10-d] imidazole with bovine serum albumin was studied, revealing strong quenching of fluorescence, suggesting potential for biochemical applications (Jayabharathi et al., 2012).

Chemical Reactions and Derivatives : Various chemical reactions involving 2-(4′-fluorophenyl)imidazole were explored, leading to the synthesis of different derivatives with potential for further scientific exploration (Amato et al., 1979).

Antimicrobial Properties : Derivatives like 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole showed potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in developing new antimicrobial agents (Al‐Qawasmeh et al., 2010).

Pharmacokinetics and Topical Application : Studies on the pharmacokinetic profile of flutrimazole, a derivative, showed its potential as a topical antifungal agent with low percutaneous absorption and minimal systemic exposure (Duchêne et al., 1992).

Anticancer Properties : QSAR, molecular docking, and pharmacokinetic analyses of 2-(4-fluorophenyl) imidazol-5-ones indicated promising anti-breast cancer properties against the MCF-7 cell line, showcasing the potential of derivatives in cancer treatment (Lawal et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for “2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole” is not available, similar compounds have been studied for their biological activities . For instance, 2-(4-fluorophenyl)imidazol-5-ones have been studied for their anti-breast cancer activity against the MCF-7 cell line .

Safety and Hazards

Direcciones Futuras

Future research could focus on exploring the potential applications of “2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole” in various fields. For instance, fluorination is considered a possible means for alteration of conformational landscapes in molecules . Therefore, studying the effects of fluorine substitution in this compound could provide valuable insights .

Propiedades

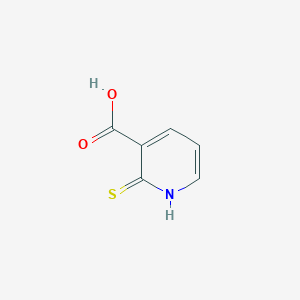

IUPAC Name |

2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSAWRCQUITMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

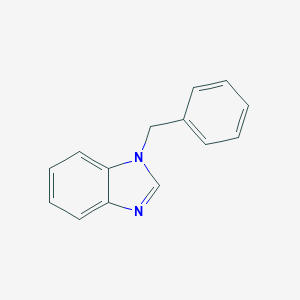

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)